2-Amino-6-chloro-4-phenylaminopyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Research
The pyrimidine scaffold, an aromatic heterocyclic molecule, is a cornerstone in the fields of medicinal and chemical research. bohrium.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is integral to the structure of DNA and RNA, highlighting its profound biological importance. rsc.org This natural abundance and essential role in living organisms have made pyrimidine and its derivatives a subject of intense scientific investigation. researchtrend.net
In medicinal chemistry, pyrimidine is recognized as a "privileged scaffold" due to the wide array of biological activities exhibited by its derivatives. bohrium.combenthamscience.com These compounds are key components in the development of therapeutic agents for a multitude of conditions, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.com The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the synthesis of a vast library of compounds with diverse pharmacological profiles. researchtrend.net Researchers have successfully developed pyrimidine-based drugs with applications as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive agents. researchtrend.net The ability to functionalize the pyrimidine core at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties, making it a valuable framework in drug design and discovery. bohrium.comwisdomlib.org
Overview of Substituted Aminopyrimidine Derivatives in Academic Inquiry
Among the vast class of pyrimidine derivatives, substituted aminopyrimidines have garnered significant attention in academic research. The 2-aminopyrimidine (B69317) moiety, in particular, is considered a vital pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.net The presence of the amino group provides a key site for hydrogen bonding and other molecular interactions, which can be crucial for binding to biological targets like enzymes and receptors. nih.gov
Academic inquiry into substituted aminopyrimidines has led to the discovery of compounds with potent biological effects. For instance, various derivatives have been synthesized and evaluated as inhibitors of enzymes such as β-glucuronidase, which is associated with conditions like colon cancer. mdpi.com Research has also focused on their potential as anticancer agents, with several 2-aminopyrimidine-containing drugs, including imatinib and palbociclib, currently in clinical use. mdpi.com The synthesis of these derivatives often involves nucleophilic substitution reactions on chloropyrimidine precursors, allowing for the introduction of a wide range of substituents. mdpi.comnih.gov Studies frequently explore the structure-activity relationships (SAR) of these compounds, seeking to understand how different substituents at various positions on the pyrimidine ring influence their biological efficacy. rsc.orgnih.gov
Specific Research Focus on 2-Amino-6-chloro-4-phenylaminopyrimidine and Related Analogs
The compound this compound, also referred to as 6-Chloro-N4-phenylpyrimidine-2,4-diamine, represents a specific area of interest within the broader field of substituted aminopyrimidines. Its structure, featuring an amino group at the C2 position, a chlorine atom at C6, and a phenylamino (B1219803) group at C4, provides a unique combination of functional groups that are subjects of detailed investigation.
Research into this compound and its analogs often begins with its synthesis. A common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with aniline (B41778) (phenylamine) in a nucleophilic substitution reaction. mdpi.com This method allows for the selective replacement of one chlorine atom, yielding the desired product.
The research focus on this compound and its analogs is primarily driven by the quest for novel therapeutic agents. Scientists have synthesized and evaluated a series of related compounds where the phenylamino group is substituted with various functional groups. These investigations aim to elucidate the structure-activity relationship and optimize the biological activity of the lead compound. For example, studies have explored analogs with methoxy (B1213986), dimethoxy, and chloro-substituents on the phenyl ring. mdpi.com The biological evaluation of these compounds often includes screening for their inhibitory activity against specific enzymes or their cytotoxic effects on cancer cell lines. mdpi.comnih.gov
| Compound Name | R Group (Substitution on Phenyl Ring) |
| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | H |
| 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 2-OCH₃ |
| 6-Chloro-4-(N-(3-methoxy)phenyl)-2,4-pyrimidinediamine | 3-OCH₃ |
| 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine | 4-OCH₃ |
| 6-Chloro-4-(N-(2,5-dimethoxy)phenyl)-2,4-pyrimidinediamine | 2,5-(OCH₃)₂ |
| 6-Chloro-4-(N-(5-chloro-2,4-dimethoxy)phenyl)-2,4-pyrimidinediamine | 5-Cl, 2,4-(OCH₃)₂ |
Table 1: A selection of synthesized analogs of this compound, showcasing various substitutions on the phenylamino moiety as described in scientific literature. mdpi.com
Further research has explored the synthesis of other related diarylpyrimidines, where different aryl groups are introduced at positions 4 and 6 of the 2-aminopyrimidine core. researchgate.netrasayanjournal.co.in These studies contribute to a deeper understanding of how modifications to the pyrimidine scaffold can impact biological activity, paving the way for the development of new and more effective therapeutic compounds.
| Compound Name |
| 2-Amino-4-(4'-chlorophenyl)-6-phenylpyrimidine |
| 2-Amino-4-(4'-chlorophenyl)-6-(2-hydroxyphenyl)pyrimidine |
| 2-Amino-4-(4'-methylphenyl)-6-(2-hydroxyphenyl)pyrimidine |
| 2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine |
| 2-Amino-4-(4'-methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine |
Table 2: Examples of related 2-Amino-4,6-diarylpyrimidine analogs synthesized in research studies. rasayanjournal.co.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSOYGVBODASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 6 Chloro 4 Phenylaminopyrimidine and Its Derivatives
Precursor Synthesis and Halopyrimidine Functionalization
A common and versatile approach to substituted pyrimidines like 2-amino-6-chloro-4-phenylaminopyrimidine begins with a pre-formed pyrimidine (B1678525) ring that is subsequently modified. This often involves the synthesis of a suitable precursor, followed by the strategic introduction of the desired functional groups through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Vilsmeier–Haack Formylation in Pyrimidine Precursor Preparation
The Vilsmeier-Haack reaction is a powerful tool in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com This electrophilic species can then react with activated substrates to introduce a formyl group. ijpcbs.comwikipedia.orgorganic-chemistry.org
In the context of pyrimidine synthesis, while not a direct formylation of the final target compound, reagents characteristic of the Vilsmeier-Haack reaction are crucial for the preparation of key chloropyrimidine intermediates. For instance, the conversion of hydroxypyrimidines to chloropyrimidines is a fundamental step. 2-Amino-4,6-dihydroxypyrimidine (B16511) can be converted to 2-amino-4,6-dichloropyrimidine (B145751), a vital precursor, by reacting it with an excess of phosphorus oxychloride. google.comgoogle.com This process often involves an acid-trapping agent like triethylamine (B128534) or N,N-dimethylaniline. google.comgoogle.com
An optimized procedure has been developed to convert 2-amino-4,6-dihydroxypyrimidine analogs to 5-substituted 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier-Haack-Arnold reagent, followed by deprotection. nih.gov
Table 1: Synthesis of 2-Amino-4,6-dichloropyrimidine from 2-Amino-4,6-dihydroxypyrimidine
| Reagents | Temperature | Acid Scavenger | Yield | Reference |
| POCl₃ | 20 to 80°C | Triethylamine | - | google.com |
| POCl₃ | 40 to 90°C | N,N-dimethylaniline | High | google.com |
| Vilsmeier-Haack-Arnold Reagent | - | - | High | nih.gov |
Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions on Halopyrimidines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups by displacing halogen atoms. The regioselectivity of these reactions on polychlorinated pyrimidines is highly dependent on the electronic nature of the pyrimidine ring and the incoming nucleophile.
Starting with a precursor such as 2-amino-4,6-dichloropyrimidine, the two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic attack. The introduction of a phenylamino (B1219803) group at the C4 position can be achieved by reacting 2-amino-4,6-dichloropyrimidine with aniline (B41778). The presence of the amino group at C2 influences the reactivity of the C4 and C6 positions.
In the case of 2,4,6-trichloropyrimidine, amination reactions can be directed to specific positions. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidines has been developed that strongly favors substitution at the C4 position. acs.orgresearchgate.net While reactions with aliphatic amines are often palladium-catalyzed, aromatic amines can react with high regioselectivity without a catalyst. acs.orgresearchgate.net This principle allows for the selective introduction of an aniline at the C4 position of a dichloropyrimidine precursor.
The regioselective amination of substituted di- and trichloropyrimidines to afford 2-substituted products has also been reported. While aryl- and heteroarylamines may require a palladium catalyst for high efficiency, more nucleophilic dialkylamines can produce 2-aminopyrimidines under non-catalyzed SNAr conditions. nih.gov
Palladium-Catalyzed Regioselective Dechlorination Strategies
In some synthetic strategies, it may be advantageous to start with a polychlorinated pyrimidine and selectively remove one or more chlorine atoms. Palladium-catalyzed hydrodechlorination is a valuable method for achieving this. mdpi.com This reaction involves the cleavage of a C-Cl bond using a hydrogen source and a palladium catalyst. mdpi.com
For example, if a synthesis begins with 2,4,6-trichloropyrimidine, after the introduction of an amino group at C2 and a phenylamino group at C4, the remaining chlorine at C6 could be selectively removed. The success of such a strategy hinges on the differential reactivity of the C-Cl bonds, which can be influenced by the substituents on the pyrimidine ring. The choice of catalyst, solvent, and hydrogen source are critical parameters in controlling the extent and regioselectivity of the dechlorination. Catalytic reduction has been employed for the dehalogenation of chloropyrimidines. oregonstate.edu
Direct Synthetic Routes to this compound
In contrast to the stepwise functionalization of a pre-formed pyrimidine ring, direct synthetic routes aim to construct the substituted pyrimidine core in a more convergent manner. These methods often involve the condensation of acyclic precursors.
Condensation Reactions Utilizing Guanidine (B92328) Salts and Substituted Anilines
A classical and widely used method for the synthesis of the 2-aminopyrimidine (B69317) skeleton is the condensation of a three-carbon dielectrophilic component with a guanidine salt. nih.govgoogle.com The dielectrophile is typically a β-dicarbonyl compound, a β-ketoester, or an α,β-unsaturated ketone. nih.gov
To synthesize a molecule with the specific substitution pattern of this compound via this route, a suitably substituted three-carbon precursor would be required. This approach would likely involve a multi-step process where the initial condensation forms a 2-aminopyrimidine, which is then subjected to chlorination and subsequent amination with aniline. For instance, the condensation of monosubstituted malonic acid diesters with guanidine can produce 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov These can then be chlorinated as described in section 2.1.1.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including pyrimidines. nih.govrsc.orgresearchgate.net The rapid heating and potential for reactions to be carried out in solvent-free or green solvent conditions make it an attractive methodology. nih.gov
The synthesis of 2-anilinopyrimidine derivatives has been efficiently achieved through the microwave-assisted aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines. nih.govrsc.orgresearchgate.netrsc.org This demonstrates the feasibility of using microwave irradiation to facilitate the SNAr reaction between a chloropyrimidine precursor and aniline to form the C-N bond.
A general procedure for the microwave-assisted synthesis of 2-anilinopyrimidines involves irradiating a mixture of the chloropyrimidine and the substituted aniline in a suitable solvent, such as ethanol, for a short period. nih.gov
Table 2: Microwave-Assisted Synthesis of 2-Anilinopyrimidine Derivatives
| Starting Material | Nucleophile | Conditions | Reaction Time | Yield | Reference |
| 2-chloro-4,6-dimethylpyrimidine | Substituted Anilines | Ethanol, 160°C, MW | 10 min | 71-99% | nih.govresearchgate.net |
| 2-chloro-4,6-dimethylpyrimidine | Benzylamine | Ethanol, 160°C, MW | 10 min | High | nih.gov |
This approach is directly applicable to the final step in the synthesis of this compound, where 2-amino-4,6-dichloropyrimidine would be reacted with aniline under microwave irradiation to selectively substitute one of the chlorine atoms.
Post-Synthetic Chemical Transformations and Derivatization
The this compound core is a versatile platform for extensive chemical modification. The electron-deficient nature of the pyrimidine ring, coupled with the specific functionalities at the C2, C4, and C6 positions, enables a wide array of post-synthetic transformations. These reactions are instrumental in creating diverse molecular architectures for further investigation.
Modification at the Pyrimidine Ring Positions (e.g., C5, C6)
The pyrimidine ring itself is a primary site for derivatization, particularly at the C6 and C5 positions.
The chlorine atom at the C6 position is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens facilitates this reaction, allowing for the displacement of the chloro group by a wide range of nucleophiles under relatively mild conditions. This is a common and powerful strategy for introducing molecular diversity. For instance, reactions with various primary and secondary amines, alkoxides, and thiols can be employed to generate novel derivatives. In reactions involving substrates with multiple leaving groups, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines have been shown to selectively displace the chloride group in the presence of a weak base. researchgate.net
The C5 position, while less reactive than the halogen-substituted C6 position, can undergo electrophilic substitution. A key reaction for introducing a functional handle at this position is the Vilsmeier-Haack formylation. ijpcbs.com This reaction typically uses a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to install a formyl (-CHO) group onto the electron-rich C5 position. organic-chemistry.orgjk-sci.com This aldehyde functionality serves as a crucial intermediate for subsequent reactions, such as condensations or reductive aminations. researchgate.net Studies on 6-aminopyrimidines have indicated that formylation at the C5 position is a viable strategy, although it can sometimes compete with reactions at exocyclic amino groups. researchgate.net
Table 1: Examples of Nucleophilic Substitution at the C6-Position
| Nucleophile | Reagent Example | Resulting C6-Substituent |
|---|---|---|
| Primary Amine | Benzylamine | -NH-CH₂-Ph |
| Secondary Amine | Morpholine | -N(CH₂CH₂)₂O |
| Alcohol | Sodium Methoxide | -OCH₃ |
Reactions Involving the Phenylamino Moiety
The phenylamino group offers another avenue for chemical modification. The phenyl ring is amenable to electrophilic aromatic substitution, with the directing effects of the amino group favoring substitution at the ortho and para positions. Standard electrophilic reactions such as nitration, halogenation, and sulfonation can be performed to introduce new functional groups onto this ring.
Furthermore, the secondary amine of the phenylamino linker can be a site for derivatization, although its reactivity is influenced by the electronic connection to the pyrimidine ring. More complex transformations can be initiated from functional groups on the phenyl ring. For example, if the starting phenylamine contains an amino group, it can be converted into other functionalities. A notable reaction sequence involves the diazotization of an aniline derivative with sodium nitrite (B80452) (NaNO₂) in an acidic medium, followed by the introduction of a different functional group. For instance, treatment with sodium azide (B81097) (NaN₃) can convert the diazonium salt into an azide, which is a versatile precursor for creating triazole rings or other nitrogen-containing heterocycles.
Formation of Pyrimidine-Based Chalcones via Claisen–Schmidt Condensation
Pyrimidine-based chalcones can be synthesized from this compound through a two-step process that hinges on the initial formylation of the C5 position. Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds. derpharmachemica.comijper.orgpnrjournal.com
The synthetic sequence begins with the Vilsmeier-Haack reaction to introduce an aldehyde group at the C5 position, yielding a 5-formylpyrimidine derivative. This aldehyde can then undergo a Claisen-Schmidt condensation. wikipedia.orgresearchgate.net This classic reaction involves the base-catalyzed condensation of an aldehyde (in this case, the pyrimidine-5-carbaldehyde) with a ketone that possesses α-hydrogens, such as acetophenone (B1666503) or its derivatives. ijres.orgmdpi.com The reaction is typically carried out in an alcoholic solvent with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leading to the formation of a pyrimidine-chalcone conjugate. mdpi.com These resulting chalcones can be further cyclized to create more complex fused heterocyclic systems. researchgate.netresearchgate.net
Table 2: Potential Pyrimidine-Based Chalcones via Claisen-Schmidt Condensation
| Ketone Reactant | Resulting Chalcone Structure (R-group) |
|---|---|
| Acetophenone | -CH=CH-CO-Ph |
| 4-Methoxyacetophenone | -CH=CH-CO-C₆H₄-OCH₃ |
| 4-Nitroacetophenone | -CH=CH-CO-C₆H₄-NO₂ |
Advanced Structural Elucidation of 2 Amino 6 Chloro 4 Phenylaminopyrimidine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of chemical compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 2-Amino-6-chloro-4-phenylaminopyrimidine and its derivatives, ¹H and ¹³C NMR spectroscopy are instrumental in confirming their identity and purity.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups.
For the parent compound, 2-Amino-4-chloro-6-phenylpyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the amino (-NH2) protons, the pyrimidine (B1678525) ring proton, and the protons of the phenyl group. The amino protons typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The pyrimidine proton's chemical shift will be affected by the electron-withdrawing chlorine atom and the electron-donating amino and phenylamino (B1219803) groups. The protons on the phenyl ring will exhibit a complex splitting pattern depending on their position relative to the amino bridge.
In analogs where the phenyl group is substituted, or the chloro and amino positions on the pyrimidine ring are altered, the ¹H NMR spectra will show predictable changes in chemical shifts and coupling constants, providing valuable structural information. For instance, in a series of 2-amino-4-chloro-pyrimidine derivatives, the amino protons often appear as a singlet in the range of 5.0-6.0 ppm. The pyrimidine H-5 proton typically resonates as a singlet around 7.6 ppm. Aromatic protons generally appear in the region of 6.5-8.0 ppm.
Interactive ¹H NMR Data for 2-Amino-pyrimidine Analogs
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine | -NH₂ | 5.14 | s | - | semanticscholar.org |
| H-5 | 7.59 | s | - | semanticscholar.org | |
| Aromatic-H | 6.5-8.0 | m | - | semanticscholar.org | |
| -OCH₃ | 3.87 | s | - | semanticscholar.org | |
| 2-Amino-6-[4-(dimethylamino)phenyl]-4-(furan-2-yl)pyrimidine | -NH₂ | 5.07 | s | - | semanticscholar.org |
| H-5 | 7.60 | s | - | semanticscholar.org | |
| Aromatic-H | 6.5-8.0 | m | - | semanticscholar.org | |
| -N(CH₃)₂ | 3.04 | s | - | semanticscholar.org | |
| 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | -NH₂ | 6.02 | s | - | nih.gov |
| Pyrimidine-H | 6.05, 7.77 | AB quartet | 6.0, 5.6 | nih.gov | |
| Aromatic-H | 6.98-7.16 | m | - | nih.gov | |
| Piperazine-H | 3.01-3.03, 3.65-3.67 | m | - | nih.gov |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.
For this compound, the ¹³C NMR spectrum will show signals for the four distinct carbon atoms of the pyrimidine ring and the six carbon atoms of the phenyl ring. The carbon atom attached to the chlorine (C-6) is expected to be significantly deshielded and appear at a downfield chemical shift. Conversely, the carbon atom attached to the amino group (C-2) will be shielded. The carbon atoms of the phenyl ring will have chemical shifts characteristic of a substituted benzene (B151609) ring.
Analysis of ¹³C NMR data for analogs provides further insight into structure-property relationships. For example, in a series of 4-(4-substituted-phenylpiperazin-1-yl)pyrimidin-2-amine derivatives, the pyrimidine carbons show characteristic shifts, with C-2, C-4, C-5, and C-6 appearing in distinct regions of the spectrum.
Interactive ¹³C NMR Data for 2-Amino-pyrimidine Analogs
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | Pyrimidine C-5 | 93.53 | nih.gov |
| Pyrimidine C-2, C-4, C-6 | 157.28, 162.80, 163.45 | nih.gov | |
| Piperazine & -CH₃ | 43.57, 46.24, 54.77 | nih.gov | |
| 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | Pyrimidine C-5 | 93.52 | nih.gov |
| Pyrimidine C-2, C-4, C-6 | 157.45, 162.78, 163.48 | nih.gov | |
| Aromatic & Piperazine | 43.74, 50.45, 116.34, 116.54, 119.98, 123.14, 125.34, 140.01 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. libretexts.orglibretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. libretexts.org This precision is possible because the exact mass of an atom is not an integer value (except for carbon-12), due to the mass defect resulting from nuclear binding energy. libretexts.org By measuring the mass with high precision, HRMS allows for the confident assignment of a unique molecular formula to an unknown compound. libretexts.orgyoutube.com
For the compound this compound, the molecular formula is C₁₀H₉ClN₄. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as a protonated species, [M+H]⁺. The theoretical monoisotopic mass of this ion can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.
The confirmation of the molecular formula is achieved by comparing the experimentally measured m/z value with the theoretically calculated mass. A very small mass error, typically less than 5 parts per million (ppm), between the observed and calculated values provides strong evidence for the proposed elemental composition. mdpi.com For instance, HRMS analysis of other substituted pyrimidine derivatives has been successfully used to confirm their molecular formulas by matching the observed m/z to the calculated value. mdpi.com
Below is a table detailing the theoretical exact mass for the protonated form of this compound.
| Molecular Formula | Ion Species | Theoretical m/z (Calculated) |
| C₁₀H₉ClN₄ | [M+H]⁺ | 221.05885 |
Note: The theoretical m/z is calculated using the monoisotopic masses: C = 12.000000, H = 1.007825, Cl = 34.968853, N = 14.003074.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and probe the vibrational modes of a molecule, which are characteristic of specific bonds and structural motifs. ijirset.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. These absorptions are typically strong for polar bonds. For this compound, key functional groups such as the amino (-NH₂) and phenylamino (-NH-) groups would exhibit characteristic stretching and bending vibrations. ijirset.com For example, the N-H stretching vibrations of primary amino groups in aminopyrimidine derivatives are typically observed in the range of 3182-3456 cm⁻¹. ijirset.com
Raman Spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. This often makes it particularly useful for identifying vibrations in non-polar bonds and symmetric systems, such as the C=C bonds within the aromatic rings.
The structural elucidation of this compound can be supported by assigning the observed vibrational frequencies to specific functional groups within the molecule. Based on data from analogous compounds, the expected vibrational frequencies can be summarized. The pyrimidine ring itself has characteristic "ring breathing" modes, and the substitutions on the ring (amino, chloro, and phenylamino groups) will have their own distinct vibrational signatures.
The following table presents the characteristic vibrational frequencies for the key functional groups of this compound, based on spectral data from related pyrimidine and aniline (B41778) derivatives.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Primary Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3180 - 3500 | 3180 - 3500 |
| Primary Amino (-NH₂) | Scissoring (Bending) | 1620 - 1650 | 1620 - 1650 |
| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Aromatic Ring (Phenyl & Pyrimidine) | C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic Ring (Phenyl & Pyrimidine) | C=C Ring Stretch | 1450 - 1600 | 1450 - 1600 |
| Pyrimidine Ring | Ring Breathing/Vibrations | ~990 | ~980 - 1000 |
| C-N Stretch | Aryl-Amine Stretch | 1250 - 1360 | 1250 - 1360 |
| C-Cl Stretch | Aryl-Chloride Stretch | 600 - 800 | 600 - 800 |
Computational and Theoretical Chemistry Studies of 2 Amino 6 Chloro 4 Phenylaminopyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic and structural properties of molecules. These methods provide fundamental information about orbital energies, charge distributions, and chemical reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like 2-amino-6-chloro-4-phenylaminopyrimidine, DFT calculations are instrumental in determining optimized geometrical parameters and understanding the frontier molecular orbitals (FMOs). researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for characterizing the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov In studies of similar heterocyclic compounds, DFT calculations have been used to elucidate HOMO-LUMO energy gaps, electronegativity, and dipole moments, which contribute to a deeper understanding of their electronic properties and potential reactivity. nih.gov
Table 1: Example of Frontier Molecular Orbital Energies Calculated by DFT (Note: The following data is illustrative of typical DFT results for related organic molecules and not specific to this compound.)
| Parameter | Energy (eV) |
| EHOMO | -6.354 |
| ELUMO | -2.712 |
| Energy Gap (ΔE) | 3.642 |
This interactive table provides an example of the kind of data generated from DFT calculations.
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a chemically intuitive description of bonding by translating the complex results of a quantum mechanical wavefunction into the familiar language of Lewis structures, including lone pairs, bonding orbitals, and antibonding orbitals. wikipedia.orgwisc.edu NBOs are calculated to have the "maximum-occupancy character" in localized one-center (lone pair) and two-center (bond) regions of the molecule. wikipedia.org
The analysis focuses on donor-acceptor interactions. In an idealized Lewis structure, bonding orbitals (donors) are fully occupied (typically with two electrons), while antibonding orbitals (acceptors) are formally empty. wikipedia.org NBO analysis reveals delocalization effects by quantifying the weak occupancies of the antibonding orbitals, which arise from interactions with filled bonding orbitals. wikipedia.orgwisc.edu These interactions, often represented as E(2) stabilization energies, indicate the transfer of electron density from a filled donor NBO to an empty acceptor NBO. For this compound, NBO analysis would identify key donor-acceptor interactions, such as those involving the lone pairs on the nitrogen atoms and the π-systems of the pyrimidine (B1678525) and phenyl rings, which are crucial for understanding its electronic structure and reactivity.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org This method is essential in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.
Molecular docking simulations are used to predict how this compound might bind to a specific protein target, such as a kinase. The process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring each pose based on a scoring function. The results provide a prediction of the most stable binding mode. physchemres.org Studies on other pyrimidine derivatives have shown that these compounds can bind to the active sites of enzymes like cyclin-dependent kinases (CDKs). nih.govlew.ro The docking results help to understand the three-dimensional structural arrangement at the protein-ligand interface, which is a key factor in molecular recognition and biological activity. researchgate.net The predicted binding affinity, often expressed as a binding energy (kcal/mol), indicates the strength of the interaction. physchemres.orglew.ro
The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov
Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom donor (like an N-H or O-H group) and a nearby electronegative acceptor atom (like oxygen or nitrogen). benthamopen.com Docking software can identify potential hydrogen bonds between the amino and pyrimidine nitrogen atoms of this compound and amino acid residues (e.g., glutamic acid, lysine, threonine) in the receptor's binding site. nih.gov
Hydrophobic Interactions: These interactions occur between nonpolar groups, such as the phenyl ring of the ligand and hydrophobic amino acid residues (e.g., valine, isoleucine) of the protein. nih.govnih.gov These interactions play a major role in stabilizing the ligand within the binding pocket by driving the exclusion of water molecules. researchgate.net A comprehensive analysis of both hydrogen bonding and hydrophobic contacts is essential for understanding the binding affinity and specificity of the compound. nih.govbenthamopen.com
Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative with a Kinase Target (Note: This data is illustrative and based on findings for similar compounds, not specific to this compound.)
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.9 | Asp86, Glu8 |
| Estimated Ki (pKi) | 7.04 | - |
| Hydrogen Bonds | 2 | Asp86 (N-H...O), Glu8 (N...H-N) |
| Hydrophobic Interactions | - | Val18, Ile10, Lys129 |
This interactive table shows typical output from a molecular docking study, detailing binding affinity and key molecular interactions.
Accurate molecular docking requires careful preparation of the receptor structure. A "grid box" is generated to define the search space for the ligand within the protein's active site. physchemres.org This grid is typically centered on a known co-crystallized ligand or a predicted binding pocket, and its coordinates (X, Y, Z) define the volume where the docking algorithm will attempt to place the ligand. physchemres.org
To ensure the reliability of the docking protocol, a validation step is crucial. nih.gov A common method is to remove the co-crystallized ligand from the protein's active site and then use the docking program to place it back. physchemres.org The accuracy of the protocol is confirmed if the predicted binding pose has a low root-mean-square deviation (RMSD) value (typically <2.0 Å) compared to the original crystallographic pose. This validation supports the reproducibility and reliability of the docking method for screening new compounds like this compound. physchemres.orgnih.gov
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations provide critical insights into how the compound interacts with its biological target, typically a protein receptor or enzyme. These simulations can assess the stability of the ligand-protein complex and explore the conformational dynamics of both the ligand and the protein upon binding.
Researchers employ MD simulations to evaluate the stability and dynamic behavior of inhibitors within a protein's binding site. tandfonline.com For instance, a simulation of this compound docked into its target protein would be run for an extended period, often on the nanosecond scale, to observe how the complex behaves in a simulated physiological environment. tandfonline.com Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex. A stable RMSD over time suggests that the compound remains securely bound in the active site. researchgate.net
Furthermore, MD simulations reveal the specific intermolecular interactions that contribute to complex stability, such as hydrogen bonds and salt bridges. nih.govnih.gov By tracking the distance and geometry of these interactions throughout the simulation, scientists can identify key amino acid residues in the protein that are crucial for binding this compound. This detailed understanding of the binding mode is essential for structure-based drug design. The simulations also shed light on the conformational flexibility of the ligand and the protein, showing how they might adapt to each other to achieve an optimal fit. nih.gov This dynamic information is often difficult to obtain from static experimental structures like X-ray crystallography.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org This approach is pivotal in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds. nih.gov
Development and Validation of Predictive QSAR Models
The development of a predictive QSAR model for a series of compounds including this compound involves several critical steps. nih.govsemanticscholar.orguniroma1.it First, a dataset of structurally related pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. tandfonline.comscirp.org The three-dimensional structures of these molecules are built and optimized to calculate various molecular descriptors, which are numerical representations of their physicochemical properties. nih.gov
Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods such as Artificial Neural Networks (ANN), a mathematical equation is generated that correlates the molecular descriptors with the biological activity. nih.govscirp.org The goal is to find the best set of descriptors that produces a stable and predictive model. mdpi.com
Validation is a crucial aspect to ensure the model is robust and has predictive power. nih.gov This is done through:
Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's internal consistency and stability. A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com
External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in the model development. The predictive correlation coefficient (R²pred) is calculated, with a value greater than 0.5 or 0.6 suggesting good predictive power. mdpi.comnih.gov
The statistical quality of QSAR models is often judged by several parameters, as shown in the table below, which are derived from studies on various pyrimidine derivatives. nih.govmdpi.com
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for external test set) | Measures the model's ability to predict the activity of new compounds. | > 0.5 |
| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | Lower values are better. |
Identification of Key Molecular Descriptors for Biological Activity
A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on the biological activity of the compounds. nih.gov These descriptors provide insights into the structural features required for potency. For pyrimidine derivatives, studies have shown that a combination of electronic, steric, hydrophobic, and topological properties often governs their activity. scielo.brresearchgate.net
Key molecular descriptors can be categorized as follows:
Electronic Descriptors: These relate to the electron distribution in the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. chnpu.edu.ua They can influence how a molecule interacts with its target via electrostatic or charge-transfer interactions.
Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area). They are crucial for ensuring a good geometric fit within the binding pocket of the target protein. scielo.brresearchgate.net
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. scielo.br This property is vital for membrane permeability and for hydrophobic interactions within the binding site.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Studies on pyrimidine derivatives have highlighted the importance of specific substituent patterns for activity. For example, the presence of certain groups at specific positions on the pyrimidine ring can significantly enhance or decrease biological potency. scielo.br
Theoretical Suggestion of Novel Analogs based on QSAR
Once a validated QSAR model is established, it can be used as a powerful tool for the in silico design of new, potentially more potent analogs. tandfonline.comnih.govresearchgate.net The QSAR equation provides a quantitative understanding of how different structural modifications affect biological activity.
For this compound, a QSAR model would guide chemists in deciding which parts of the molecule to modify. For instance, if the model indicates that a higher value for a particular electronic descriptor in a specific region of the molecule is correlated with higher activity, researchers can propose new substituents that would increase the value of that descriptor. rsc.org Similarly, if steric bulk in another region is shown to be detrimental, smaller substituents would be suggested.
This process involves:
Identifying the key molecular descriptors from the QSAR model.
Proposing virtual modifications to the scaffold of this compound.
Calculating the descriptors for these new virtual analogs.
Using the QSAR equation to predict the biological activity of the new compounds.
Compounds that are predicted to have significantly improved activity can then be prioritized for chemical synthesis and experimental testing, making the drug discovery process more efficient and cost-effective. researchgate.netnih.gov
Free Energy Perturbation (FEP) Simulations for SAR Interpretation
Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energies of a series of ligands to a common protein target. mpg.denih.gov It provides a highly accurate way to interpret Structure-Activity Relationships (SAR) at an atomic level by predicting how small chemical modifications to a molecule, such as this compound, will affect its binding affinity.
The FEP method involves creating a non-physical, or "alchemical," pathway that computationally transforms one ligand into another while it is bound to the protein and also free in solution. mpg.deyoutube.com By simulating small steps along this transformation pathway, the free energy difference (ΔΔG) between the two ligands can be calculated. nih.gov This process relies on extensive MD simulations to ensure adequate sampling of the system's conformational space. nih.gov
The key advantage of FEP is its potential for high accuracy in predicting changes in binding affinity, often within 1 kcal/mol of experimental values. This makes it an invaluable tool for:
SAR Interpretation: FEP can explain why a particular chemical modification leads to an increase or decrease in potency. For example, it can determine whether a change in affinity is due to improved hydrogen bonding, better hydrophobic packing, or changes in solvation energy.
Lead Optimization: In drug design projects, FEP can be used to prospectively predict the binding affinity of proposed analogs of this compound before they are synthesized. This allows computational chemists to prioritize the most promising candidates, saving significant time and resources. purdue.edu
By applying FEP, researchers can build a detailed and quantitative understanding of the SAR for a series of compounds, providing clear guidance for the design of more effective molecules.
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Analyses of 2 Amino 6 Chloro 4 Phenylaminopyrimidine Analogs
Impact of Substituent Variations on Potency and Selectivity
The biological profile of 2-amino-6-chloro-4-phenylaminopyrimidine analogs is highly sensitive to the nature and position of substituents on both the phenyl ring and the pyrimidine (B1678525) core. Systematic modifications have revealed critical insights into the structural requirements for potency and selectivity.
The phenylamino (B1219803) moiety at the C4 position of the pyrimidine ring is a key interaction domain, and substitutions on this phenyl ring can dramatically modulate biological activity. A systematic study of a series of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine derivatives as inhibitors of β-glucuronidase has provided significant insights into these structure-activity relationships. nih.gov
The analysis of these derivatives demonstrates that both the electronic properties and the position of the substituents are critical. For instance, the introduction of a chlorine atom at the para-position of the phenyl ring (Compound 12 ) results in notable inhibitory activity. nih.gov Similarly, placing electron-donating dimethyl groups at positions 3 and 4 (Compound 21 ) also yields a potent compound. nih.gov The presence of a methoxy (B1213986) group at the ortho-position (Compound 2 ) is also well-tolerated. nih.gov
The following table summarizes the β-glucuronidase inhibitory activity (IC₅₀) for selected analogs, illustrating the impact of different phenyl substitutions.
| Compound | Phenyl Substitution | IC₅₀ (µM) |
| 2 | 2-methoxy | 24.3 ± 1.25 |
| 12 | 4-chloro | 21.6 ± 0.90 |
| 21 | 3,4-dimethyl | 18.4 ± 0.84 |
| 24 | 2-chloro-4-methyl | 2.8 ± 0.10 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Data sourced from a study on β-glucuronidase inhibitors. nih.gov
Notably, the most potent compound in the series, Compound 24 , features a combination of a chloro group at the ortho-position and a methyl group at the para-position of the phenyl ring, with an IC₅₀ value of 2.8 ± 0.10 µM. nih.gov This activity is significantly superior to that of the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov This highlights a synergistic effect where a specific combination and positioning of electron-withdrawing and electron-donating groups enhance the inhibitory potential.
While substitutions on the C4-phenylamino group are crucial, modifications to the pyrimidine ring itself also profoundly influence biological activity. The 2-amino and 6-chloro groups on the pyrimidine core are fundamental features of the scaffold.
The 2-amino group is a key hydrogen-bonding motif, often interacting with the hinge region of kinase enzymes, a common target class for pyrimidine-based inhibitors. The synthesis of various 2-aminopyrimidine (B69317) derivatives underscores its importance as a foundational element for building molecules with diverse biological activities, including anticancer and antimicrobial properties. nih.govrasayanjournal.co.in
The chlorine atom at the C6 position plays a significant role in modulating the electronic properties of the pyrimidine ring and can be involved in crucial interactions with the target protein. Its replacement or removal would be expected to significantly alter the compound's activity profile. The synthesis of 2,4-diamino-6-chloropyrimidine serves as a common starting point for creating libraries of derivatives where the C6-chloro atom can be displaced by various nucleophiles to explore the SAR at this position. mdpi.com
Furthermore, fusing other rings to the pyrimidine core, creating scaffolds like pyridopyrimidines, can enhance potency and selectivity by creating a more rigid structure that fits optimally into a target's binding site. These fused systems have been successfully explored in the development of potent kinase inhibitors.
Elucidation of Key Structural Features for Desired Biological Profiles
Based on SAR studies, a clear picture of the structural features required for potent biological activity emerges for this class of compounds. For the this compound scaffold, particularly in the context of β-glucuronidase inhibition, the following features are critical:
The 2-aminopyrimidine core: This unit acts as the foundational scaffold. The 2-amino group and ring nitrogens are essential for establishing hydrogen bond interactions with amino acid residues in the active site of the target enzyme. nih.gov
The C4-phenylamino Linker: This group correctly orients the phenyl ring for optimal interactions. The NH group can act as a hydrogen bond donor.
Substituted Phenyl Ring: This portion of the molecule explores a hydrophobic pocket. The nature and position of substituents are critical for fine-tuning potency. As demonstrated with β-glucuronidase inhibitors, a combination of small electron-withdrawing and electron-donating groups, such as in the 2-chloro-4-methylphenyl analog (Compound 24 ), can lead to a significant enhancement in activity. nih.gov
In silico docking studies of these inhibitors with β-glucuronidase have helped to rationalize these findings, predicting the binding modes and highlighting the specific interactions that underpin their inhibitory activity. nih.gov
Principles of Lead Optimization and Scaffold Modification for Enhanced Activity and Selectivity
The development of a potent and selective drug candidate from an initial "hit" compound is guided by the principles of lead optimization. The SAR data gathered for this compound analogs provide a clear roadmap for this process.
Lead Optimization: This process involves making iterative, systematic chemical modifications to a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. The study of 27 different phenyl-substituted 2-aminopyrimidine derivatives is a prime example of this strategy. nih.gov By synthesizing a focused library of compounds with variations on the phenyl ring, researchers were able to systematically probe the SAR and identify a derivative (Compound 24 ) with more than 15-fold greater potency than the standard inhibitor. nih.gov This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.
Scaffold Modification: Beyond simple substituent changes, more profound modifications to the core structure, or "scaffold," can be employed to improve properties or discover novel chemical series. This can involve several strategies:
Scaffold Hopping: This involves replacing the central pyrimidine core with a different, isofunctional heterocyclic system that maintains the key binding interactions. This can lead to compounds with entirely new intellectual property space and potentially improved drug-like properties.
Ring Fusion: As mentioned earlier, fusing an additional ring to the pyrimidine core can increase rigidity and introduce new interaction points, often leading to enhanced potency and selectivity.
Bioisosteric Replacement: This strategy involves replacing specific functional groups with others that have similar physical or chemical properties. For example, the C6-chloro group could be replaced with a methyl or trifluoromethyl group to probe the effect on activity and metabolic stability.
By applying these principles, medicinal chemists can rationally design and evolve a basic scaffold like this compound into a highly optimized clinical candidate with a desirable biological profile.
Mechanistic Insights into Biological Activity of 2 Amino 6 Chloro 4 Phenylaminopyrimidine Analogs in Vitro Studies
Enzyme Inhibition Studies
Derivatives of 2-amino-6-chloro-4-phenylaminopyrimidine have demonstrated a broad spectrum of enzyme inhibitory activities, targeting various classes of enzymes, including protein kinases, hydrolases, and cyclooxygenases.
Inhibition of Protein Kinases
The 4-(phenylamino)pyrimidine pharmacophore is a well-established motif for ATP-competitive inhibition of protein kinases. researchgate.neteurekaselect.comresearchgate.net Analogs of this compound have been extensively studied as inhibitors of several key protein kinases implicated in pathological conditions.
A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their anticancer activity, with some compounds showing considerable inhibition against the ABL1 tyrosine kinase . For instance, one analog demonstrated an IC50 value of 3.35 ± 0.58 μM against ABL1.
Research into 2-aminopyrimidinone derivatives has identified potent inhibitors of Casein Kinase 2 (CK2) . One of the most effective compounds, 2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid, exhibited an IC50 of 1.1 μM.
Macrocyclic derivatives of 2-amino-4-phenylaminopyrimidine have been designed as potent inhibitors of Janus Kinase 2 (JAK2) . Compound 11 from a synthesized series showed significant inhibitory activity against JAK2 kinase with an IC50 of 54.70 nM. This inhibition further translated to cellular activity, suppressing JAK2-dependent HEL and SET-2 cells with IC50 values of 0.57 μM and 1.07 μM, respectively.
The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a common target for this class of compounds. A series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent inhibitors of both VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1).
Furthermore, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active Cyclin-Dependent Kinase 9 (CDK9) inhibitors. One of the most selective compounds from this series, 12u , inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 versus CDK2. acs.org While direct inhibitory data for this compound analogs against CDK1 is less specific, the broader class of aminopyrimidine derivatives has been recognized for its potential to inhibit various CDKs, including CDK1. acs.org
Table 1: In Vitro Inhibition of Protein Kinases by this compound Analogs
| Kinase Target | Analog Description | IC50 Value |
|---|---|---|
| ABL1 | 2-amino-4,6-diarylpyrimidine derivative | 3.35 ± 0.58 μM |
| CK2 | 2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid | 1.1 μM |
| JAK2 | Macrocyclic 2-amino-4-phenylaminopyrimidine derivative (Compound 11) | 54.70 nM |
| VEGFR-2 | 2-amino-4-aryl-5-chloropyrimidine analog | Potent Inhibition |
| CDK9 | 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative (Compound 12u) | 7 nM |
| CDK1 | Aminopyrimidine derivatives | General Inhibition |
Inhibition of Hydrolases
In addition to protein kinases, these pyrimidine (B1678525) analogs have shown inhibitory activity against various hydrolases.
A study focusing on 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing compounds identified potent Histone Deacetylase (HDAC) inhibitors. One particular analog, L20 , which incorporates a pyrimidine in its linker, demonstrated high inhibitory activity, especially against class I HDACs. It exhibited significant selectivity for HDAC3 with an IC50 value of 0.217 µM, compared to its activity against HDAC1 (IC50 = 0.684 µM) and HDAC2 (IC50 = 2.548 µM).
In the context of glycosidases, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated as β-Glucuronidase inhibitors. One compound from this series displayed excellent activity with an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).
The inhibition of N-Acylphosphatidylethanolamine-hydrolyzing Phospholipase D (NAPE-PLD) has been explored with pyrimidine-4-carboxamide (B1289416) derivatives. This research identified nanomolar potent inhibitors, suggesting that the broader pyrimidine scaffold is a viable starting point for developing NAPE-PLD inhibitors.
Table 2: In Vitro Inhibition of Hydrolases by this compound Analogs
| Hydrolase Target | Analog Description | IC50 Value |
|---|---|---|
| HDAC2 | 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative (L20) | 2.548 µM |
| β-Glucuronidase | 2-aminopyrimidine derivative | 2.8 ± 0.10 µM |
| NAPE-PLD | Pyrimidine-4-carboxamide derivative | Nanomolar Potency |
Cyclooxygenase (COX-2) Inhibition
Pyrimidine derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2. mdpi.comnih.gov Several studies have demonstrated that compounds with a pyrimidine core can act as selective COX-2 inhibitors. mdpi.commdpi.com For example, certain pyrimidine derivatives have shown COX-2 inhibitory activity with IC50 values in the submicromolar range, comparable to the known COX-2 inhibitor Celecoxib. researchgate.netmdpi.com Two specific pyrimidine derivatives, designated L1 and L2, exhibited a higher affinity for COX-2 over COX-1, with IC50 values for COX-2 inhibition that were similar to the reference drug meloxicam (B1676189). mdpi.com
Table 3: In Vitro Inhibition of COX-2 by Pyrimidine Derivatives
| Compound | Description | COX-2 IC50 Value |
|---|---|---|
| L1 | Pyrimidine derivative | Comparable to meloxicam mdpi.com |
| L2 | Pyrimidine derivative | Comparable to meloxicam mdpi.com |
| 3b, 5b, 5d | Pyrimidine-5-carbonitrile derivatives | Submicromolar range, comparable to Celecoxib researchgate.netmdpi.com |
Investigating Inhibition Mechanisms (e.g., ATP-competitive)
The primary mechanism of action for the kinase inhibitory activity of 4-(phenylamino)pyrimidine derivatives is competitive inhibition with respect to ATP. researchgate.neteurekaselect.comresearchgate.net These compounds are designed to fit into the ATP-binding pocket of kinases, forming key interactions with the hinge region of the enzyme. This binding event prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling. The selectivity of these inhibitors for different kinases is often achieved by exploiting structural differences in the hydrophobic regions of the ATP-binding site. nih.gov
Receptor Binding Mechanism Investigations (e.g., A1 Adenosine (B11128) Receptor Antagonism)
Beyond enzyme inhibition, analogs of this compound have been shown to interact with G protein-coupled receptors, such as adenosine receptors. A large collection of 108 2-amino-4,6-disubstituted-pyrimidine derivatives were synthesized and evaluated for their affinity and selectivity at the four human adenosine receptor subtypes. diva-portal.org This comprehensive study led to the identification of potent and highly selective antagonists for the A1 Adenosine Receptor (A1AR) . diva-portal.org The most promising ligands were confirmed to act as antagonists of the canonical cyclic adenosine monophosphate (cAMP) pathway. diva-portal.org The binding data for several of these analogs revealed Ki values in the nanomolar range for the A1AR. diva-portal.org For instance, one of the most potent and selective compounds identified in the study, a 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivative, exhibited high affinity for the A1AR. diva-portal.org
Table 4: A1 Adenosine Receptor Binding Affinity of 2-Aminopyrimidine Analogs
| Receptor Target | Analog Description | Binding Affinity (Ki) |
|---|---|---|
| A1 Adenosine Receptor | 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivative | Nanomolar range diva-portal.org |
Cellular Pathway Modulation
The inhibition of specific enzymes by this compound analogs directly leads to the modulation of various cellular signaling pathways. For example, the inhibition of JAK2 by macrocyclic derivatives of this scaffold leads to the downregulation of the phosphorylation of downstream signaling proteins such as STAT3 and STAT5 in hematopoietic cell lines. This demonstrates a clear modulation of the JAK/STAT signaling pathway.
Similarly, the inhibition of receptor tyrosine kinases like VEGFR-2 would be expected to disrupt angiogenesis-related pathways. The inhibition of CDKs, such as CDK9, has been shown to reduce the expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells. acs.org Furthermore, the antagonism of the A1 adenosine receptor can modulate cAMP levels within cells, impacting a wide array of cellular processes. diva-portal.org The inhibition of HDACs by these compounds can lead to changes in gene expression, cell cycle arrest, and apoptosis. The broad enzymatic and receptor targets of this class of compounds suggest their potential to modulate a complex network of cellular pathways.
Effects on RNA Polymerase II Transcription
While direct studies on the effect of this compound on RNA polymerase II transcription are not extensively documented, the ability of small molecules to modulate gene expression is a significant area of research. Synthetic DNA-binding ligands have been shown to inhibit RNA polymerase II transcription in human cells. For instance, certain pyrrole–imidazole polyamides have been designed to bind to specific DNA sequences, thereby blocking the binding of transcription factors and inhibiting transcription. nih.gov This approach has been successfully used to inhibit HIV-1 replication by targeting the viral promoter region. nih.gov Although not directly involving the pyrimidine scaffold, these findings highlight the potential for small molecules to interfere with the transcriptional machinery.
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several studies on related amino-substituted compounds suggest that analogs of this compound could also function as apoptosis inducers. For example, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives have been synthesized and shown to possess potent cytotoxic activities against various cancer cell lines. nih.gov These compounds were found to induce morphological changes in the cell nucleus consistent with apoptosis, such as nuclear condensation and fragmentation. nih.gov Specifically, certain derivatives led to a dose-dependent increase in the percentage of sub-G1 cells, a hallmark of apoptosis. nih.gov
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
| 5e | MDA-MB-231 | 0.4 | Confirmed |
| 5f | MDA-MB-231 | Not specified | Dose-dependent increase in sub-G1 cells |
| 5g | MDA-MB-231 | Not specified | Confirmed |
| 5l | MDA-MB-231 | 0.4 | Dose-dependent increase in sub-G1 cells |
| Cisplatin | MDA-MB-231 | 31.5 | - |
Impact on Cyclic Adenosine Monophosphate (cAMP) Pathway
The cyclic adenosine monophosphate (cAMP) pathway is a crucial signaling cascade that regulates a wide range of cellular functions, including proliferation. Cell-permeable cAMP analogs have been investigated for their potential in cancer therapy due to their general antiproliferative effects on tumor cells. nih.gov Notably, 8-Chloro-cAMP has demonstrated antiproliferative effects both in vitro and in vivo and has undergone clinical trials. nih.gov While the direct impact of this compound on the cAMP pathway has not been specifically elucidated, the known antiproliferative activities of other pyrimidine derivatives suggest that this pathway could be a potential target. The mechanism of action for cAMP analogs can vary, with some inducing apoptosis while others may act through different pathways. nih.gov
Biological Target Identification and Deconvolution Strategies
Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and development. For this compound and its analogs, a variety of target identification and deconvolution strategies could be employed. These methods can be broadly categorized into forward and reverse chemical genetics.
In forward chemical genetics, one starts with a compound that elicits a particular phenotype and then seeks to identify its biological target. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, are commonly used.
Reverse chemical genetics, on the other hand, involves screening a compound against a panel of known biological targets, such as kinases or other enzymes. Given that many pyrimidine derivatives are known to be kinase inhibitors, screening against a kinase panel would be a logical starting point. For instance, analogs of imatinib, which incorporate a (phenylamino)pyrimidine scaffold, have been synthesized and shown to inhibit the BCR-Abl tyrosine kinase, a key target in chronic myeloid leukemia. nih.gov
Antimicrobial Activity Investigations (Antibacterial, Antifungal)
Several studies have highlighted the antimicrobial potential of pyrimidine derivatives. In one study, 6-Chloro-2,4-diamino pyrimidine was screened for its antibacterial and antifungal activity. researchgate.net The compound exhibited low to moderate activity against a range of bacteria and fungi when compared to standard antibiotics. researchgate.net
Another study focused on the synthesis and antimicrobial activity of 2-amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. worldnewsnaturalsciences.com These compounds were tested against Gram-positive and Gram-negative bacteria, as well as a fungal species. The antimicrobial activity was determined by the cup plate method, with the zone of inhibition measured in millimeters. worldnewsnaturalsciences.com
| Compound | Organism | Zone of Inhibition (mm) |
| 2a | B. megaterium | 15 |
| 2a | S. aureus | 14 |
| 2a | E. coli | 12 |
| 2a | S. typhimurium | 13 |
| 2a | A. niger | 14 |
| Ampicillin | B. megaterium | 22 |
| Chloramphenicol | S. aureus | 25 |
| Norfloxacin | E. coli | 24 |
| Fluconazole | A. niger | 20 |
Anti-Inflammatory Activity Assessments
The anti-inflammatory potential of compounds structurally related to this compound has been investigated. For example, a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exhibit anti-inflammatory activity by activating the NRF2 pathway. nih.govresearchgate.net These compounds were able to reverse the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophage cells. nih.govresearchgate.net
Similarly, novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (B50416) derivatives have been synthesized and evaluated for their anti-inflammatory potential. researchgate.net Several of these compounds exhibited good anti-inflammatory activity, with one compound in particular showing a high degree of inhibition of protein denaturation. researchgate.net
Tuberculocidal Properties and Antimycobacterial Activity
Derivatives of 2-aminopyrimidine have been investigated for their potential as antitubercular agents. A study on a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Two compounds from this series emerged as particularly promising, with significant activity against MDR-TB. nih.gov
| Compound | Strain | Activity (µg/mL) |
| 7 | MDR-TB | 16 |
| 7 | XDR-TB | >64 |
| 11 | MDR-TB | 16 |
| 11 | XDR-TB | >64 |
Future Research Directions and Academic Implications
Advancements in Stereoselective Synthesis of Pyrimidine (B1678525) Derivatives
While many existing synthetic routes to pyrimidine derivatives are effective, the next frontier lies in the precise control of stereochemistry. The introduction of chiral centers into analogs of 2-amino-6-chloro-4-phenylaminopyrimidine can lead to improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development and application of novel stereoselective synthetic methods.
Key areas of advancement include:
Asymmetric Catalysis: The use of chiral catalysts, such as rhodium or ruthenium complexes, has shown success in creating chiral pyrimidine precursors. For instance, rhodium-catalyzed asymmetric allylation and ruthenium-catalyzed enantioselective cyclopropanation have been used to generate chiral pyrimidine acyclic and carbocyclic nucleosides with high enantiomeric excess (up to 99% ee). nih.govnih.gov Another approach involves the Rh(I)-catalyzed asymmetric hydrogenation of pyrimidine-containing precursors to produce chiral amino acids. cardiff.ac.uk Applying these catalytic systems to the core phenylaminopyrimidine structure could yield novel, enantiomerically pure compounds with distinct biological profiles.
Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. Aminopyrimidines themselves can serve as structural components in chiral organocatalysts, highlighting the scaffold's versatility. ijpsjournal.com Future work could involve using such catalysts to install stereocenters on the pyrimidine ring or its substituents.
Chiral Building Blocks: The use of amino acid-derived carboxamides in pyrimidine synthesis has been shown to produce chiral derivatives. mdpi.com Expanding the library of readily available chiral starting materials will facilitate the creation of diverse and stereochemically complex analogs of this compound.
These advancements will enable the systematic exploration of stereochemistry in structure-activity relationship (SAR) studies, providing deeper insights into the chiral recognition mechanisms at biological targets like kinase active sites.
Integration of Advanced Computational Methods in Pyrimidine Design
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. mdpi.com For pyrimidine derivatives, and specifically for analogs of this compound, the integration of advanced computational methods is crucial for navigating the vast chemical space and predicting biological activity.
Future research will increasingly rely on a multi-faceted computational approach:
Molecular Docking and Virtual Screening: These methods are used to predict the binding modes and affinities of novel pyrimidine derivatives against specific biological targets. nih.govnih.gov For example, docking studies have been used to rationalize the activity of phenylaminopyrimidine analogs against targets like BCR-Abl kinase and to screen libraries for new Focal Adhesion Kinase (FAK) inhibitors. nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights that static docking models cannot. mdpi.comyoutube.com These simulations are used to assess the stability of protein-ligand complexes, understand the effects of mutations, and refine binding hypotheses for pyrimidine-based inhibitors of kinases like FLT3. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. These models generate contour maps that highlight which regions of the pyrimidine scaffold can be modified to enhance or diminish biological activity. mdpi.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for prioritizing compounds with favorable drug-like characteristics early in the discovery process, reducing late-stage attrition. biointerfaceresearch.com
The synergy of these computational tools allows for a rational, iterative design cycle, leading to the development of pyrimidine analogs with optimized potency, selectivity, and pharmacokinetic profiles.
Table 1: Application of Computational Methods in Pyrimidine Derivative Design
| Computational Method | Application in Pyrimidine Design | Example Target/Study | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and energies; virtual screening of compound libraries. | BCR-Abl, FAK, PAK4, CDK7 | nih.govnih.govrsc.orgnih.gov |
| Molecular Dynamics (MD) | Assessing protein-ligand complex stability and dynamics. | FLT3, Protein Kinase C | mdpi.comnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Establishing structure-activity relationships and guiding structural modifications. | FLT3 inhibitors | mdpi.com |
| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties in silico. | AXL Kinase inhibitors | biointerfaceresearch.com |
Exploration of Novel Biological Targets for this compound Analogs
The (phenylamino)pyrimidine scaffold is a well-established ATP-competitive pharmacophore, particularly effective for inhibiting protein kinases. researchgate.net While significant research has focused on known oncogenic kinases, future exploration is expanding to a broader range of targets, both within and outside the kinome.
Promising areas for target exploration include:
Novel Kinase Targets: The human kinome contains over 500 members, many of which remain underexplored. Analogs of this compound are being investigated against emerging cancer targets like PIM kinases, p21-activated kinase 4 (PAK4), Mer/c-Met, and dual Aurora/Polo-like kinases. nih.govresearchgate.netnih.govmdpi.commdpi.com The development of dual or multi-kinase inhibitors is a growing strategy to overcome drug resistance. rsc.org
Non-Kinase Enzyme Targets: Research has demonstrated that aminopyrimidine derivatives can inhibit other enzyme classes. For example, various 2-aminopyrimidine (B69317) derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer. nih.gov This opens the door to screening pyrimidine libraries against other enzyme families.
Infectious Disease Targets: The structural versatility of pyrimidines makes them attractive scaffolds for targeting proteins essential for microbial pathogens. 2-aminopyrimidine derivatives have shown broad-spectrum antimicrobial properties, and future research will focus on identifying their specific molecular targets in bacteria and fungi to combat antimicrobial resistance. ijpsjournal.com
This diversification of biological targets will broaden the therapeutic potential of this compound analogs beyond oncology into areas such as inflammatory and infectious diseases.
Table 2: Selected Biological Targets for Aminopyrimidine and Phenylaminopyrimidine Scaffolds
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | BCR-Abl | Cancer (CML) | nih.gov |
| FAK (Focal Adhesion Kinase) | Cancer | rsc.orgmdpi.com | |
| CDK7 (Cyclin-Dependent Kinase 7) | Cancer | nih.gov | |
| PAK4 (p21-Activated Kinase 4) | Cancer | nih.gov | |
| Mer/c-Met | Cancer | mdpi.com | |
| Other Enzymes | β-Glucuronidase | Cancer, Renal Disease | nih.gov |
| Pathogen Proteins | Various Microbial Targets | Infectious Disease | ijpsjournal.com |
Contribution to Fundamental Heterocyclic Chemistry and Chemical Biology Principles
The study of this compound and its analogs contributes significantly to the foundational principles of chemistry and biology. The pyrimidine ring is a quintessential heterocycle, and its derivatives serve as ideal models for exploring fundamental concepts. iaea.orgresearchgate.net
Key contributions include:
Privileged Scaffolds in Medicinal Chemistry: The 2-aminopyrimidine core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org The widespread success of this scaffold, particularly as a bioisostere of the adenine (B156593) ring of ATP, reinforces its importance in drug design and helps define the principles that make a scaffold "privileged." rsc.org
Structure-Activity Relationship (SAR) Paradigms: Systematic modification of the this compound structure has generated extensive SAR data. This information is crucial for understanding the molecular interactions that govern inhibitor potency and selectivity, particularly within the ATP-binding site of kinases. These studies provide textbook examples of bioisosteric replacement, scaffold hopping, and functional group optimization. mdpi.com
Synthetic Methodology: The demand for novel pyrimidine derivatives drives the innovation of new synthetic reactions and strategies. iaea.org The development of efficient, metal-free, or microwave-assisted syntheses for these compounds contributes to the broader toolkit of synthetic organic chemistry. nanobioletters.com
By serving as a platform for both drug discovery and fundamental investigation, the phenylaminopyrimidine class of compounds helps bridge the gap between synthetic chemistry and biological function, enriching both fields.
Development of this compound as Research Probes
Beyond their therapeutic potential, potent and selective inhibitors are invaluable as chemical probes for basic biological research. nih.govsemanticscholar.org A high-quality chemical probe allows researchers to acutely modulate the function of a specific protein in cells or in vivo, thereby elucidating its biological role. scispace.comnih.gov
Future directions in this area include:
Target Validation Probes: Analogs of this compound that demonstrate high potency and selectivity for a particular kinase can be used to validate that kinase as a drug target. By observing the phenotypic effects of inhibiting the target with the probe, researchers can link the protein's function to specific cellular processes or disease states.
Fluorescent Probes for Bioimaging: The core pyrimidine scaffold can be chemically modified to create fluorescent probes. rsc.orgresearchgate.net By conjugating a fluorophore to a selective this compound analog, it is possible to develop probes that can visualize the location and activity of a target protein within living cells using fluorescence microscopy. nih.gov This would enable real-time tracking of target engagement and downstream signaling events, providing powerful insights into cellular biology.
The development of such research tools is a critical academic implication of this compound class, empowering the broader scientific community to explore complex biological questions.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-Amino-6-chloro-4-phenylaminopyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation reactions. Key parameters include:
- Temperature control : Maintain 60–80°C during amination steps to avoid side reactions .
- Catalyst selection : Use Pd/C or CuI for coupling reactions to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Yield optimization : Adjust stoichiometry of phenylamine and chloro-substituted intermediates to minimize byproducts .
Q. How should researchers handle safety protocols for this compound during experimentation?
- Methodological Answer : Follow stringent safety measures due to potential toxicity:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use -NMR (DMSO-d6) to confirm amine protons (δ 6.8–7.2 ppm) and aromatic phenyl groups (δ 7.3–7.6 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (calc. for CHClN: 243.06 g/mol) with <2 ppm error .
- IR : Identify NH stretches (3300–3400 cm) and C-Cl vibrations (650–750 cm) .
Q. How can solubility challenges be addressed in biological assays?
- Methodological Answer :
- Solvent systems : Use DMSO for stock solutions (≤10 mM) to avoid precipitation .
- Buffer compatibility : Test phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-20 for colloidal stability .
Q. What chromatographic methods ensure purity for pharmacological studies?
- Methodological Answer :
- HPLC : Utilize a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- TLC : Monitor reactions using silica plates (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How does this compound interact with dihydrofolate reductase (DHFR) in mechanistic studies?
- Methodological Answer :
- Enzyme inhibition assays : Conduct IC measurements using recombinant DHFR (Ki ≈ 0.8 µM) .
- Crystallography : Co-crystallize with DHFR (PDB ID: 1RA2) to map binding interactions (e.g., H-bonding with Asp27) .
- Mutagenesis : Replace Phe31 with Ala to assess steric effects on inhibitor binding .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate logP (2.1), BBB permeability (low), and CYP3A4 inhibition risk .
- Molecular docking : AutoDock Vina with DHFR (grid center: x=15.4, y=2.8, z=23.1) to simulate binding modes .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-analysis : Compare IC values under standardized conditions (pH 7.4, 37°C) .
- Batch variability : Quantify impurities (e.g., 6-chloro byproducts) via HPLC-MS; >98% purity required for reproducibility .
- Cell line specificity : Validate cytotoxicity in both HeLa and MCF-7 cells to rule out lineage-dependent effects .
Q. What strategies enhance selectivity for cancer cell lines over normal cells?
- Methodological Answer :
- Prodrug design : Modify the phenylamino group with acetylated motifs to target tumor-specific esterases .
- Nanoparticle encapsulation : Use PEGylated liposomes (size: 100–150 nm) to improve tumor accumulation (EPR effect) .
Q. How do structural modifications influence the compound’s degradation pathways?
- Methodological Answer :
- Stability studies : Expose to simulated gastric fluid (pH 2.0) and hepatic microsomes to track hydrolysis of the chloro group .
- Metabolite profiling : UPLC-QTOF identifies N-oxide derivatives as primary metabolites in rat plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
